molecular formula C23H18ClN3O2 B11956396 N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide CAS No. 853319-00-3

N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11956396
CAS No.: 853319-00-3
M. Wt: 403.9 g/mol
InChI Key: XQLSJCWOAPOLAY-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic small molecule with the molecular formula C₂₃H₁₈ClN₃O₂ and a molecular weight of 403.866 g/mol . Its structure features a 7-chloro-substituted quinazolin-4-one core linked via an acetamide bridge to a 2-benzylphenyl group. The compound’s IUPAC name reflects its key substituents: the chlorine atom at position 7 of the quinazolinone ring and the benzylphenyl moiety on the acetamide nitrogen. This compound has been cataloged under ChemSpider ID 21491131 and MDL number MFCD07799283, with availability noted through suppliers like Sigma-Aldrich (Product No. T110132-1EA) .

Properties

CAS No.

853319-00-3

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-(2-benzylphenyl)-2-(7-chloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C23H18ClN3O2/c24-18-10-11-19-21(13-18)25-15-27(23(19)29)14-22(28)26-20-9-5-4-8-17(20)12-16-6-2-1-3-7-16/h1-11,13,15H,12,14H2,(H,26,28)

InChI Key

XQLSJCWOAPOLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Anthranilic Acid Derivatives

The quinazoline core is typically synthesized from anthranilic acid derivatives. For example, refluxing anthranilic acid with formamide under acidic conditions facilitates cyclization to form 4-oxo-3(4H)-quinazolinone. Key steps include:

  • Reaction Conditions : Prolonged heating (110–120°C) in the presence of hydrochloric acid or acetic anhydride.

  • Mechanism : Nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration to form the six-membered ring.

Functionalization with the Acetamide Side Chain

Coupling the quinazoline intermediate with the N-(2-benzylphenyl)acetamide group requires precise alkylation and condensation steps.

Alkylation of Quinazolinone

Ethyl chloroacetate is employed to introduce the acetic acid moiety at the 3-position of the quinazoline ring:

  • Procedure : The quinazolinone intermediate reacts with ethyl chloroacetate in dry acetone using potassium carbonate as a base.

  • Conditions : Reflux for 6–8 hours, yielding ethyl 2-(4-oxo-3(4H)-quinazolinyl)acetate.

Hydrazinolysis and Acetamide Formation

Hydrazine hydrate converts the ethyl ester to the corresponding hydrazide, which is subsequently condensed with 2-benzylphenylamine:

  • Hydrazinolysis : Refluxing the ester with hydrazine hydrate in ethanol produces 2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide.

  • Schiff Base Formation : Reacting the hydrazide with 2-benzylphenyl isocyanate or via nucleophilic acyl substitution forms the final acetamide.

Reaction Optimization and Catalytic Strategies

Solvent and Base Selection

  • Solvents : Dry acetone or DMF enhances reaction efficiency by stabilizing intermediates.

  • Bases : Potassium carbonate or triethylamine facilitates deprotonation during alkylation.

Temperature and Time Dependence

  • Cyclization : Elevated temperatures (110–120°C) are necessary for ring closure but require careful monitoring to avoid decomposition.

  • Alkylation : Moderate reflux (60–70°C) balances reaction rate and byproduct formation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the product from unreacted starting materials.

  • Recrystallization : Methanol or ethanol-water mixtures yield high-purity crystals.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include C=O (1,685 cm⁻¹) and N–H (3,285 cm⁻¹).

  • ¹H NMR : Signals at δ 4.90 ppm (OCH₂CO) and δ 7.50 ppm (quinazoline aromatic protons) confirm structural integrity.

Industrial-Scale Production Challenges

Cost-Efficiency Considerations

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce costs in cyclization steps.

  • Waste Management : Chlorinated byproducts require neutralization before disposal.

Yield Maximization

  • Stepwise Monitoring : Intermediate purification after each step improves overall yield (reported 65–72% for optimized routes) .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at position 7 of the quinazolinone core undergoes nucleophilic aromatic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group (4-oxo) and the aromatic ring, which activate the C–Cl bond for substitution.

Mechanism :

  • The nucleophile (e.g., hydroxide, amine, or alkoxide) attacks the electrophilic aromatic ring at position 7, displacing the chlorine atom.

  • Typical reagents include strong nucleophiles (e.g., NaNH₂, NH₃), often under high-temperature or polar aprotic solvent conditions.

Example Products :

  • Substitution with hydroxide yields a hydroxyl-substituted quinazolinone derivative.

  • Reaction with amines produces amino-substituted analogs, potentially useful for bioconjugation or drug design.

Hydrolysis

The acetamide group in the compound is susceptible to hydrolysis, which converts it into a carboxylic acid. This reaction is catalyzed by acidic or basic conditions and is influenced by the stability of the resulting product.

Mechanism :

  • Under acidic conditions, water acts as a nucleophile, cleaving the amide bond to form an intermediate carboxylic acid amide.

  • Basic conditions (e.g., NaOH) promote deprotonation of the hydroxyl group, leading to the formation of a carboxylate salt.

Example Products :

  • Hydrolysis yields 2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid.

Alkylation

Alkylation reactions involve the introduction of alkyl groups, typically targeting the acetamide or benzylphenyl moiety. These reactions are often used to modify the compound’s lipophilicity or binding affinity.

Mechanism :

  • Alkylating agents (e.g., alkyl halides, sulfonates) react with nucleophilic sites, such as the amide’s oxygen or nitrogen.

  • Conditions may include bases (e.g., K₂CO₃) and polar aprotic solvents.

Example Products :

  • Alkylation of the amide oxygen could yield N-alkylated derivatives.

  • Modification of the benzyl group may enhance solubility or cellular permeability.

Data Table: Key Reactions

Reaction Type Reagents/Conditions Product Reference
Nucleophilic SubstitutionStrong nucleophiles (e.g., NaNH₂), heatHydroxyl/amine-substituted derivatives
HydrolysisAcidic/Basic conditions (e.g., HCl, NaOH)2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetic acid
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated or benzyl-modified analogs

Additional Considerations

While the above reactions are directly supported by available data, analogous quinazolinone derivatives suggest potential for:

  • Cyclization Reactions : Hydrazinolysis of the 4-oxo group could yield hydrazides, which may undergo cyclization to form pyrazoles or thiazoles .

  • Cross-Coupling : The aromatic system may participate in palladium-catalyzed reactions (e.g., Suzuki coupling), though this is speculative for this specific compound.

Scientific Research Applications

The compound exhibits significant biological activities, particularly as an antitumor agent and an antimicrobial substance. The following are key areas where its applications have been explored:

  • Anticancer Properties : Research indicates that N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide may inhibit cell proliferation pathways, making it a potential candidate for cancer therapy. Studies have shown that similar compounds can effectively target various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and survival .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including protein kinases. Inhibitors targeting kinases such as cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2) have demonstrated promising results in preclinical models .

The therapeutic potential of this compound extends beyond oncology:

  • Diabetes Management : Similar compounds have shown activity against sodium-dependent glucose cotransporters, indicating a potential role in diabetes management .
  • Neurological Disorders : Preliminary studies suggest possible anticonvulsant properties, although further research is needed to establish these effects conclusively .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .
  • Kinase Inhibition Studies : A series of quinazoline derivatives were synthesized and evaluated for their inhibitory activities against multiple tyrosine kinases, with some derivatives displaying substantial inhibitory effects on CDK2 and HER2 .
  • Synthesis and Characterization : The compound has been synthesized through multi-step organic synthesis techniques, allowing for detailed exploration of its chemical reactivity and biological interactions .

Mechanism of Action

The mechanism of action of N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-(2-benzylphenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide share the quinazolinone-acetamide scaffold but differ in substituents, leading to variations in pharmacological activity and physicochemical properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference ID
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide C₂₃H₁₈ClN₃O₂ 403.866 7-Cl, 2-benzylphenyl Not explicitly reported; structural analogs target TB and cancer
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide C₁₇H₁₄ClN₃O₂ 327.77 6-Cl, 2-methyl, phenyl Most potent InhA inhibitor (Mycobacterium tuberculosis)
2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide C₂₃H₂₂ClN₃O₂ 415.89 7-Cl, 4-isopropylphenyl Structural analog; activity data unspecified
N-(2-Trifluoromethylphenyl)-2-(7-chloro-4-oxoquinazolin-3(4H)-yl)acetamide C₁₇H₁₁ClF₃N₃O₂ 381.74 7-Cl, 2-(CF₃)phenyl Supplier-listed; electron-withdrawing CF₃ may alter bioactivity
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide C₂₅H₁₈BrN₅O₃S₂ 588.47 6-Br, thiazolidin-4-one, thioether linker Synthesized via ZnCl₂ catalysis; anti-inflammatory potential inferred
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ 322.36 Ethylamino, 2-phenyl Moderate anti-inflammatory activity (superior to Diclofenac in ulcerogenicity)

Pharmacological and Functional Insights

  • Anti-Tubercular Activity: Derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrate potent inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. The 6-chloro and methyl groups enhance target binding compared to the 7-chloro-benzylphenyl analog .
  • Anti-Cancer Potential: Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide show efficacy against HCT-1, SF268, and MCF-7 cell lines . The benzylphenyl group in the main compound may improve lipophilicity, aiding cellular uptake.
  • Anti-Inflammatory Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibits reduced ulcerogenic risk compared to aspirin, suggesting that nitrogen-linked substituents modulate gastrointestinal toxicity .

Biological Activity

N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article provides an overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{18}H_{16}ClN_{2}O and a molecular weight of approximately 403.9 g/mol. Its structure includes a quinazoline moiety , which is critical for its biological activity, along with a benzyl group and a chloro substituent that enhance its pharmacological properties.

Anticancer Properties

This compound has shown promising anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : The compound interferes with multiple signaling pathways involved in cell proliferation, making it a candidate for cancer treatment.
  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases, which are crucial in cancer progression. For instance, derivatives of quinazoline have been reported to inhibit the activity of kinases such as CDK4 and ARK5, leading to apoptosis in tumor cells .

Other Biological Activities

Research indicates that compounds with similar structures can also exhibit:

  • Antimicrobial Activity : Some quinazoline derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the chloro substituent and the quinazoline core significantly contributes to the compound's effectiveness against cancer cell lines. For example, modifications in the quinazoline structure can lead to variations in potency against specific kinases .

CompoundActivity TypeIC50 Value (µM)Target
KIM-161Anticancer0.294 (HCT116)Various Kinases
Compound XAntimicrobial0.06VEGFR-2

Case Studies

  • In Vitro Studies : A study evaluating the anticancer effects of various phenylacetamides found that certain structural modifications led to significant cytotoxicity against HCT116 colon cancer and HL60 leukemia cell lines, with IC50 values indicating strong inhibitory effects .
  • Mechanistic Insights : Research on related quinazoline derivatives revealed that they could downregulate key signaling proteins such as ERK1/2 and STAT2, which are involved in cell survival and proliferation pathways . This suggests that this compound may exert similar effects.

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization. For example, 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide reacts with amines (e.g., ethylamine) under reflux in ethanol to introduce substituents .
  • Step 2 : Coupling with the benzylphenyl moiety. A nucleophilic substitution or condensation reaction links the quinazolinone to the benzylphenyl group, often using K₂CO₃ in acetonitrile under reflux .
  • Purification : Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane is employed .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity (e.g., aromatic protons at δ 6.5–8.2 ppm) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (≈3450 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 83–90% yields for similar acetamide derivatives) .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in coupling reactions .
  • Catalysis : Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts improve efficiency .

Q. What mechanistic pathways explain the cyclization of intermediates to form the quinazolinone core?

Two proposed pathways (based on analogous compounds):

  • Path A : Intramolecular acetyl transfer followed by cyclodehydration under acidic conditions, forming the quinazolinone ring .
  • Path B : Direct cyclization via elimination of H₂O or HCl, facilitated by reagents like triethyl orthoacetate .
    Mechanistic studies using isotopic labeling (e.g., ¹⁸O) or computational modeling (DFT) can validate these pathways.

Q. How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

  • In Vitro Assays : COX-1/COX-2 inhibition assays measure prostaglandin suppression. For example, IC₅₀ values are compared to reference drugs (e.g., Diclofenac) .
  • In Vivo Models : Carrageenan-induced rat paw edema tests assess dose-dependent inflammation reduction (e.g., 30–50 mg/kg doses) .
  • Ulcerogenicity Screening : Gastric mucosa damage in rodents is quantified to evaluate safety margins .

Q. How should researchers address contradictions in biological activity data across studies?

  • Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Substituent Effects : Compare analogues (e.g., 7-chloro vs. 7-fluoro derivatives) to isolate electronic/steric influences .
  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

Q. What challenges arise in assessing the compound’s stability and degradation products?

  • Photostability Testing : Expose the compound to UV light (e.g., 365 nm) and analyze degradation via LC-MS .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–10) to identify hydrolysis-prone sites (e.g., acetamide bond cleavage) .
  • Degradation Product Isolation : Use preparative TLC or HPLC to isolate and characterize byproducts .

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogues?

  • Quinazolinone Core : Electron-withdrawing groups (e.g., 7-Cl) enhance anti-inflammatory activity by stabilizing the enolate intermediate .
  • Benzylphenyl Moiety : Para-substitutions (e.g., -OCH₃) improve bioavailability by modulating logP values .
  • Acetamide Linker : Branching (e.g., ethylamino vs. methylamino) affects binding to COX-2’s hydrophobic pocket .

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